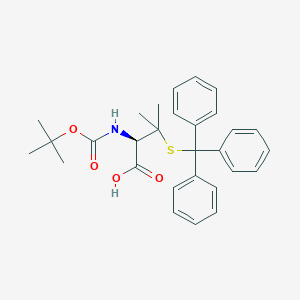

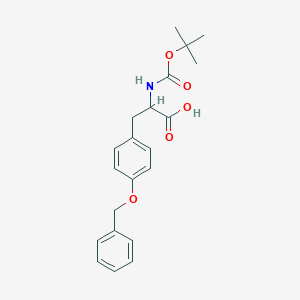

(3S)-3-Boc-amino-1-diazo-4-methyl-2-pentanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

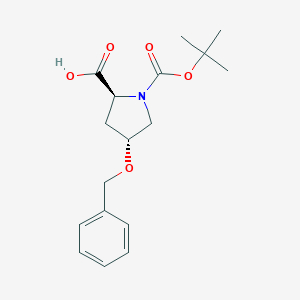

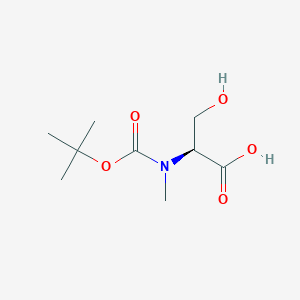

(3S)-3-Boc-amino-1-diazo-4-methyl-2-pentanone, also known as Boc-Diazo, is a chemical compound that has gained significant attention in the field of organic chemistry due to its unique properties. This compound is a diazo ketone that contains a Boc-protected amino group, which makes it a versatile building block for the synthesis of various organic molecules.

Scientific Research Applications

Synthetic Methodologies and Chemical Properties

- The compound and its derivatives are pivotal in synthetic organic chemistry, serving as precursors for the synthesis of complex molecules. For example, amino acids and their derivatives are synthesized through reactions involving pentanone isomers, where metabolic engineering and microbial strains development highlight the potential for biofuel applications and efficiency improvements in production processes (Cann & Liao, 2009).

- In the realm of medicinal chemistry and drug design, derivatives of "(3S)-3-Boc-amino-1-diazo-4-methyl-2-pentanone" have been studied for their anticancer properties. Schiff base organotin(IV) complexes, synthesized from amino acetate functionalized compounds, showed significant cytotoxicity against various human tumor cell lines, presenting a promising avenue for the development of new anticancer drugs (Basu Baul et al., 2009).

Material Science and Engineering

- The compound's derivatives have been explored in material science, specifically in the improvement of electrochemical properties of conductive polymers. N‑benzoyl derivatives of isoleucine were synthesized and used to enhance the electrochemical performance of poly ortho aminophenol films, indicating potential applications in supercapacitors and energy storage materials (Kowsari et al., 2018).

Environmental and Biofuel Research

- The influence of fuel isomeric effects on laminar flame propagation was studied using pentanone isomers, including derivatives similar to "(3S)-3-Boc-amino-1-diazo-4-methyl-2-pentanone." These studies contribute to the understanding of combustion kinetics and can inform the development of biofuels with optimized combustion properties (Li et al., 2020).

properties

IUPAC Name |

tert-butyl N-[(3S)-1-diazo-4-methyl-2-oxopentan-3-yl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19N3O3/c1-7(2)9(8(15)6-13-12)14-10(16)17-11(3,4)5/h6-7,9H,1-5H3,(H,14,16)/t9-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVBGZQZSRUYVPP-VIFPVBQESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)C=[N+]=[N-])NC(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)C=[N+]=[N-])NC(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19N3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3S)-3-Boc-amino-1-diazo-4-methyl-2-pentanone | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.